molecular formula C8H16N2O B1370113 N,N-dimethylpiperidine-3-carboxamide CAS No. 5505-20-4

N,N-dimethylpiperidine-3-carboxamide

カタログ番号 B1370113
CAS番号: 5505-20-4
分子量: 156.23 g/mol
InChIキー: KLSDFCJMDZZDKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dimethylpiperidine-3-carboxamide” is a chemical compound with the CAS Number: 5505-20-4 and a linear formula of C8H16N2O . It has a molecular weight of 156.23 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general synthetic strategies for similar compounds. For instance, indole 3-carboxamide derivatives, including amantadine ring, have been synthesized using oxalyl chloride, DMF, and Et3N as the base .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 . This indicates the presence of a piperidine ring with a carboxamide group attached to it.


Physical And Chemical Properties Analysis

“this compound” is a solid . Its IUPAC name is N,N-dimethyl-3-piperidinecarboxamide .

科学的研究の応用

DNA-Intercalating Drug and Cytotoxic Agent

  • DNA-Intercalating Drug with Dual Mode of Cytotoxic Action : DACA is a new DNA-intercalating drug thought to involve topoisomerases I and II, showing promise against solid tumors in preclinical studies. Its phase I findings indicate a maximum tolerated dose and specific dose-limiting toxicity (McCrystal et al., 1999).

  • DNA-Damaging Properties and Impact on RNA Synthesis : DACA's ability to inhibit RNA synthesis and form topoisomerase II-mediated DNA lesions has been studied, with its efficacy being dependent on the structure of its 4-carboxamide side-chain, affecting drug transport through cell membranes (Pastwa et al., 1998).

  • Solid Tumor Activity and DNA Binding : It has been observed that only 5-substituted derivatives of DACA show in vivo antitumor activity against the Lewis lung solid tumor, attributed to the properties of the acridine chromophore being uncharged at physiological pH (Denny et al., 1987).

Molecular Interactions and Mechanisms

  • Effect on Various DNA Structures : DACA's effects on various DNA tertiary structures were examined, revealing relationships between structure and biological activity, particularly for rigidly linked dimers (Howell et al., 2012).

  • Molecular Mechanics and DNA Binding Models : The molecular structures and conformational flexibility of DACA were studied, providing insights into its interaction with DNA and the feasibility of existing models for this interaction (Hudson et al., 1987).

  • DNA Breakage and Cell Cycle Arrest : DACA's ability to induce DNA breakage and protein-DNA cross-links in cells, along with its impact on cell cycle distribution, were explored, suggesting complex cellular responses dependent on its structure (Wakelin et al., 2003).

  • Acridine-DNA Biopolymer Interactions : The binding patterns and relative stability of DACA with nucleic acid base pairs were evaluated, providing insights into its mutagenicity and carcinogenicity through interactions with DNA (Shukla et al., 2006).

Pharmacokinetics and Metabolism

  • Quantification in Plasma and Pharmacokinetics : The quantitation of DACA in plasma and its pharmacokinetic analyses were conducted, highlighting its potential for clinical applications (Young et al., 1990).

  • Metabolism in Cancer Patients : The metabolism of DACA in patients during clinical trials was studied, revealing the major biotransformation reactions involving N-oxidation and acridone formation, which appear to be detoxication reactions (Schofield et al., 1999).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “N,N-dimethylpiperidine-3-carboxamide” can be found on the Sigma-Aldrich website . It’s always important to refer to the MSDS for handling and safety information.

特性

IUPAC Name

N,N-dimethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDFCJMDZZDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288980
Record name N,N-Dimethyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5505-20-4
Record name N,N-Dimethyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5505-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available N,N-dimethylnicotinamide (10 g; 66.7 mmol) and platinum oxide (1.02 g; 4.49 mmol). Trifluoroacetic acid (5.1 ml; 66.2 mmol) was used in place of L(+) tartaric acid. Crude product was purified by distillation at approximately 150° C./10 torr, giving N,N-dimethyl-3-piperidinecarboxamide (4.0 g) as a colorless oil. MS m/z (positive ion) 157 (MH+: 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
1.02 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (1.0 g, 4.36 mmol) in THF (20 mL) was added 2,4-Dichloro-6-methoxy-[1,3,5]triazine (765 mg, 4.36 mmol) and N-methyl morpholine (1.44 mL, 13 mmol). The mixture was stirred at room temperature for 1 h. A dimethylamine solution in THF (10 mL, 2.0 M, 21.3 mmol) was added in one portion. The mixture was stirred at room temperature for 15 h. Water (2.0 mL) was added and the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and hydrochloric acid (aqueous 1 N, 15 mL). The organic layer was washed with sodium bicarbonate (sat. 10 mL) and brine (10 mL). It was then dried over sodium sulfate, filtered and concentrated in vacuo to give the crude product (890 mg, 79%). The crude material was dissolved in dichloromethane (3.0 mL) and trifluoroacetic acid (3.0 mL) was added. The mixture was stirred at room temperature for 90 min. It was then concentrated in vacuo. The residue was taken into saturated aqueous sodium bicarbonate (10 mL) and extracted three times with chloroform (15 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to give 510 mg (74% over 2 steps) piperidine-3-carboxylic acid dimethylamide, which was used directly in the next step.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
765 mg
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylpiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethylpiperidine-3-carboxamide
Reactant of Route 3
N,N-dimethylpiperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethylpiperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethylpiperidine-3-carboxamide
Reactant of Route 6
N,N-dimethylpiperidine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。